molecular formula C9H13N3O2 B2666200 1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid CAS No. 1785545-73-4

1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

Cat. No. B2666200
CAS RN: 1785545-73-4
M. Wt: 195.222
InChI Key: GFANZVGQMFJSBW-UHFFFAOYSA-N
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Description

“1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid” is a complex organic compound. It’s a derivative of benzotriazole, a class of compounds that have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research demonstrates the utility of similar heterocyclic compounds in the synthesis of novel structures with potential therapeutic applications. For instance, studies have explored the synthesis of various heterocyclic systems like benzopyrano[2,3-d]-v-triazole, which shows potential as antiasthmatic agents. This exemplifies how derivatives related to 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid can be utilized in creating new compounds with significant pharmacological potential (Buckle, Outred, & Rockell, 1981).

Enhancement of Ester Cleavage in Surfactant Micelles

Hydroxybenzotriazole derivatives, closely related to 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid, have been synthesized and evaluated for their catalytic abilities in ester cleavage within micellar structures. This research underlines the significance of such compounds in enhancing chemical reactions, potentially offering novel approaches to chemical synthesis and pharmaceutical development (Bhattacharya & Kumar, 2005).

Antimicrobial Applications

Ethyl 1-aminotetrazole-5-carboxylate, a compound structurally related to 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid, has been utilized as a precursor in synthesizing heterocyclic compounds with antimicrobial properties. This highlights the potential of 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Taha & El-Badry, 2010).

Luminescent Properties for Applications in Optoelectronics

The synthesis of s-tetrazine derivatives conjugated with the 4H-1,2,4-triazole ring has revealed compounds with promising luminescent properties. Such research indicates the potential of 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid derivatives in optoelectronics and materials science, where they can be used in the development of new luminescent materials for various applications (Maj, Kudelko, & Świątkowski, 2022).

Synthetic Modifications and Biological Activities

Research into ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares functional group similarities with 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid, has led to synthetic modifications yielding compounds with analyzed antimicrobial activities. This underscores the broad potential of 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid derivatives in medicinal chemistry, particularly in the synthesis and development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Future Directions

The future directions for research on “1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry and material sciences .

properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h6H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANZVGQMFJSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CC(CC2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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